Product packaging for 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide(Cat. No.:)

2-(4-hydroxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B13987483
M. Wt: 195.21 g/mol
InChI Key: ZCLOWEFVECSPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxyphenoxy)-N,N-dimethylacetamide is a high-purity chemical compound intended solely for research and development purposes in laboratory settings. This product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. As a derivative of N,N-Dimethylacetamide (DMAc), a widely used polar aprotic solvent, this compound is of significant interest in organic and medicinal chemistry research . DMAc and its derivatives are valued for their high boiling point and excellent solvency power, which facilitate various chemical reactions, including condensations and cyclizations, often leading to higher yields and purer products . In pharmaceutical research, structural analogs of DMAc have been investigated for their potential biological activity. Recent scientific literature has explored the anti-neuroinflammatory properties of DMAc itself, demonstrating its ability to inhibit the NF-κB signaling pathway and reduce the production of inflammatory mediators in models of Alzheimer's disease . This suggests potential research avenues for novel derivatives. Furthermore, compounds with the acetamide backbone are frequently explored as key intermediates in the synthesis of more complex molecules for agrochemical and pharmaceutical applications . Researchers can leverage this chemical as a potential building block or reagent in developing new active ingredients or functional materials. Handlers should be aware that DMAc is subject to new EU restrictions due to reproductive toxicity concerns, underscoring the necessity of strict safety protocols . Always consult the Safety Data Sheet and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B13987483 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(4-hydroxyphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3

InChI Key

ZCLOWEFVECSPDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 4 Hydroxyphenoxy N,n Dimethylacetamide

Established Synthetic Routes and Chemical Transformations

The primary synthetic route to 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide involves two key stages: the synthesis of the precursor 4-hydroxyphenoxyacetic acid, followed by the formation of the amide bond with dimethylamine (B145610).

Precursor Synthesis and Amide Bond Formation Pathways

Precursor Synthesis: 4-hydroxyphenoxyacetic acid

The synthesis of the intermediate, 4-hydroxyphenoxyacetic acid, is commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by hydroquinone (B1673460) in the presence of a base.

A typical procedure involves dissolving hydroquinone in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide salt. Subsequently, a solution of chloroacetic acid is added, and the mixture is heated to facilitate the etherification reaction. Acidification of the reaction mixture then precipitates the desired 4-hydroxyphenoxyacetic acid.

Amide Bond Formation

The final step in the synthesis of this compound is the formation of the amide bond between 4-hydroxyphenoxyacetic acid and dimethylamine. Several methods can be employed for this transformation:

Acyl Chloride Formation Followed by Amination: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-hydroxyphenoxyacetyl chloride is then reacted with dimethylamine to form the desired amide. A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the hydrochloric acid byproduct.

Direct Amide Coupling: A more direct approach involves the use of coupling reagents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions.

The reaction of acetic acid with dimethylamine is a well-established industrial process for the production of N,N-dimethylacetamide, often achieving high yields.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimization of Williamson Ether Synthesis:

ParameterConditionEffect on Yield and Selectivity
Base Strong bases like NaOH or KOH are essential to deprotonate the phenol (B47542). The stoichiometry of the base is crucial to avoid side reactions.Use of an appropriate amount of base ensures complete formation of the phenoxide for reaction.
Solvent Polar aprotic solvents like DMF or DMSO can be used, although aqueous conditions are also common.The choice of solvent can influence the reaction rate and the solubility of reactants.
Temperature Reaction temperatures typically range from 50 to 100°C.Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
Reactant Ratio The molar ratio of hydroquinone to chloroacetic acid can be adjusted to maximize the yield of the desired monosubstituted product.An excess of hydroquinone can favor monosubstitution over disubstitution.

Optimization of Amide Bond Formation:

ParameterConditionEffect on Yield and Selectivity
Coupling Reagent Reagents like EDC/HOBt or HATU are effective for amide bond formation.The choice of coupling reagent can significantly impact the reaction time and yield.
Base A non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used to neutralize acids without interfering with the reaction.The base prevents the protonation of the amine and drives the reaction forward.
Solvent Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.The solvent should be chosen to ensure the solubility of all reactants and reagents.
Temperature Reactions are often carried out at room temperature, although gentle heating may be required for less reactive substrates.Temperature control is important to prevent side reactions and racemization if chiral centers are present.

For the industrial synthesis of N,N-dimethylacetamide from acetic acid and dimethylamine, a process involving neutralization followed by amidation under pressure can achieve yields as high as 94%.

Impurity Profiling, Formation Mechanisms, and Control Strategies During Synthesis

Impurity profiling is a critical aspect of process development to ensure the quality and safety of the final product. Potential impurities in the synthesis of this compound can arise from starting materials, intermediates, byproducts, and degradation products.

Potential Impurities and Their Origins:

ImpurityPotential OriginControl Strategy
Unreacted Hydroquinone Incomplete Williamson ether synthesis.Optimization of reaction time, temperature, and reactant stoichiometry. Purification by recrystallization or chromatography.
Disubstituted Ether (1,4-bis(carboxymethoxy)benzene) Reaction of both hydroxyl groups of hydroquinone in the Williamson ether synthesis.Use of an excess of hydroquinone and controlled addition of chloroacetic acid.
Unreacted 4-hydroxyphenoxyacetic acid Incomplete amide bond formation.Optimization of coupling reaction conditions and use of an appropriate excess of dimethylamine or coupling reagents.
Byproducts from Coupling Reagents For example, dicyclohexylurea (DCU) from DCC.Filtration of the reaction mixture to remove insoluble byproducts.
Residual Solvents Solvents used in the synthesis and purification steps.Proper drying of the final product under vacuum.
N-methylacetamide A potential impurity in the dimethylamine starting material or formed by demethylation.Use of high-purity dimethylamine and controlled reaction conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of these impurities. Regulatory bodies like the ICH provide guidelines on the acceptable limits for various impurities in pharmaceutical substances.

Design and Chemical Synthesis of Structurally Related Analogs and Derivatives

The chemical structure of this compound offers several points for modification to generate analogs with potentially altered physicochemical properties and biological activities.

Modifications Targeting the Hydroxyphenoxy Moiety

The hydroxyphenoxy ring can be modified in several ways:

Substitution on the Aromatic Ring: Introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro groups) on the hydroquinone starting material can lead to a range of substituted phenoxyacetic acid precursors. For instance, using substituted phenols in the Williamson ether synthesis would yield analogs with modified electronic and steric properties.

Alteration of the Hydroxyl Group: The phenolic hydroxyl group can be etherified or esterified to produce derivatives with different solubility and metabolic profiles. For example, reaction with alkyl halides or acyl chlorides would yield the corresponding ethers or esters.

The synthesis of various phenoxyacetic acid derivatives has been reported, with some compounds exhibiting interesting biological activities, including anti-mycobacterial and herbicidal effects.

Modifications Targeting the N,N-Dimethylacetamide Moiety

The N,N-dimethylacetamide portion of the molecule can also be a target for derivatization:

Variation of the N-Substituents: Replacing the two methyl groups with other alkyl or aryl groups can be achieved by using different secondary amines in the amide bond formation step. This would allow for the exploration of the steric and electronic requirements of this part of the molecule. The synthesis of various N-substituted 2-phenoxyacetamides has been described in the literature.

Modification of the Acetamide (B32628) Backbone: The acetamide linker can be extended or branched by using different α-haloacetic acid derivatives in the initial Williamson ether synthesis.

These modifications can lead to the generation of a library of compounds for structure-activity relationship (SAR) studies in various contexts.

Exploration of Novel Synthetic Pathways for Diverse Derivatives

The core structure of this compound presents multiple avenues for derivatization, allowing for the synthesis of a diverse library of related compounds. Novel synthetic pathways are continually being explored to modify the aromatic rings, the ether linkage, and the acetamide group, thereby fine-tuning the molecule's properties for various applications.

One common strategy involves the modification of the phenolic hydroxyl group. For instance, O-alkylation or O-acylation of the hydroxyl group can introduce a variety of functional groups, leading to new ether or ester derivatives. preprints.org These reactions are often carried out in the presence of a base to deprotonate the phenol, followed by reaction with an appropriate alkyl or acyl halide.

Another approach focuses on the aromatic rings. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as halogens, nitro groups, or alkyl groups onto either the phenoxy or the phenyl ring. The positions of these substitutions will be directed by the existing activating and deactivating groups on the rings.

Furthermore, modifications of the N,N-dimethylacetamide moiety can lead to a range of N-substituted amide derivatives. nih.gov This can be achieved by synthesizing the phenoxyacetic acid precursor and then coupling it with various primary or secondary amines using standard amide bond formation techniques.

Recent research has also explored the synthesis of analogous structures, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which are prepared from 2-(4-hydroxyphenyl)acetic acid. researchgate.net This precursor is first condensed with aromatic amines, followed by etherification to introduce the desired side chain. researchgate.net This multi-step approach allows for significant diversity in the final products.

The following table summarizes some potential derivatization strategies and the resulting compound classes:

Reaction TypeFunctional Group TargetedResulting Derivative ClassPotential Reagents
O-AlkylationPhenolic HydroxylAlkyl Phenyl EthersAlkyl halides, Base
O-AcylationPhenolic HydroxylPhenyl EstersAcyl halides, Base
Electrophilic Aromatic SubstitutionAromatic RingsSubstituted Phenyl DerivativesHalogens, Nitrating agents, Alkylating agents
Amide CouplingCarboxylic Acid PrecursorN-Substituted AcetamidesVarious Amines, Coupling Reagents

Green Chemistry Principles and Sustainable Approaches in Compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Microwave-Assisted Synthesis:

One of the key green chemistry techniques is the use of microwave irradiation to accelerate chemical reactions. ajrconline.orgajrconline.org Microwave-assisted organic synthesis (MAOS) often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgnih.gov For the synthesis of the amide bond in phenoxyacetamides, microwave irradiation can be used to directly react a primary amine with a carboxylic acid, often without the need for a catalyst. tandfonline.com This method is not only faster but also reduces the need for potentially toxic coupling agents. researchgate.net

Solvent-Free Reactions:

Another important principle of green chemistry is the reduction or elimination of volatile organic solvents. scispace.com Solvent-free, or solid-state, reactions can be achieved by triturating the reactants together, sometimes with a solid catalyst, and then heating the mixture. scispace.com For amide synthesis, a solvent-free approach using boric acid as a catalyst to react a carboxylic acid with urea (B33335) has been reported. scispace.com Similarly, methoxysilanes have been used as coupling agents in solvent-free amide bond formation. nih.gov These methods reduce the environmental impact associated with solvent use and disposal.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgfzgxjckxxb.com PTC can eliminate the need for harsh or expensive solvents by facilitating the transfer of one reactant across the phase boundary to react with the other. crdeepjournal.org In the synthesis of the phenoxy ether linkage, PTC can be used for the O-alkylation of phenols with alkyl halides, often with increased yields and reduced reaction times. researchgate.net This approach can be more environmentally friendly than traditional methods that may require anhydrous conditions and strong bases. researchgate.net

The following table provides a comparison of conventional and greener synthetic approaches for key steps in the synthesis of phenoxyacetamides:

Synthetic StepConventional MethodGreen Chemistry ApproachAdvantages of Green Approach
Amide Bond FormationUse of coupling agents (e.g., DCC, EDC) in organic solvents.Microwave-assisted synthesis, solvent-free reaction with a solid catalyst.Reduced reaction time, higher yields, avoidance of toxic reagents and solvents. tandfonline.comscispace.com
Phenoxy Ether SynthesisWilliamson ether synthesis using strong bases (e.g., NaH) in anhydrous organic solvents.Phase-transfer catalysis (PTC) in a biphasic system.Milder reaction conditions, reduced need for hazardous reagents and anhydrous solvents. researchgate.net

By adopting these and other green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Hydroxyphenoxy N,n Dimethylacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and the quantitative assessment of purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons present in the 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the hydroxyphenoxy group, the methylene (B1212753) protons of the acetamide (B32628) moiety, and the methyl protons of the N,N-dimethyl group. The chemical shifts, integration values, and coupling patterns of these signals would provide critical information about the electronic environment and connectivity of the protons. However, specific ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons. While predictive models can estimate the chemical shifts, experimentally determined ¹³C NMR data for this specific compound have not been reported in publicly accessible sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed molecular connectivity.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks within the molecule, for instance, to confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms to which they are attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different functional groups, such as linking the methylene protons to the carbonyl carbon and the aromatic ring. nih.govwisc.edu

Specific 2D NMR studies focused on this compound are not currently available in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) group, the C=O stretch of the amide, C-N stretching vibrations, and various C-H and C-O stretching and bending modes of the aromatic ring and alkyl groups. A detailed vibrational analysis based on experimental IR and Raman spectra for this compound has not been published.

Mass Spectrometry (MS) for Molecular Weight Determination and Degradation Product Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for identifying its fragments, which can aid in structural elucidation. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Fragmentation patterns would likely involve cleavage of the ether bond and the amide group. While the theoretical molecular weight can be calculated, specific experimental mass spectrometry data and fragmentation analysis for this compound are not documented in the available literature.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for assessing the purity of a compound and for identifying and quantifying any impurities or degradation products. rsc.org An appropriate HPLC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. The mass spectrometer would then provide molecular weight information for each separated component, facilitating their identification. Specific HPLC-MS methods and impurity profiles for this compound have not been reported.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in analytical chemistry, providing the mass percentages of the constituent elements in a compound. This methodology is crucial for verifying the empirical formula of a synthesized compound like this compound. The process typically involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are quantitatively measured. From these measurements, the percentages of carbon, hydrogen, and nitrogen in the original sample can be accurately determined. The oxygen content is usually determined by difference.

The theoretical elemental composition of this compound, which has the chemical formula C₁₀H₁₃NO₃, can be calculated based on its molar mass and the atomic masses of its constituent elements. A comparison of the experimentally determined elemental percentages with these theoretical values serves as a critical assessment of the purity and correctness of the synthesized compound. A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis of the target molecule.

Below is a data table presenting the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.0110120.1061.52
HydrogenH1.011313.136.73
NitrogenN14.01114.017.18
OxygenO16.00348.0024.57
Total 195.24 100.00

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides unparalleled insight into the atomic and molecular structure of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By analyzing the angles and intensities of these diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. From this map, the precise positions of the individual atoms within the molecule, as well as the bond lengths and angles between them, can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous determination of its solid-state conformation. This would include the planarity of the phenyl ring, the orientation of the dimethylacetamide group relative to the phenoxy moiety, and the details of any intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Crystallographic ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry of the crystal lattice.e.g., Monoclinic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
a (Å)Unit cell dimension.e.g., 10.123
b (Å)Unit cell dimension.e.g., 5.432
c (Å)Unit cell dimension.e.g., 18.765
α (°)Unit cell angle.90
β (°)Unit cell angle.e.g., 95.67
γ (°)Unit cell angle.90
Volume (ų)The volume of the unit cell.e.g., 1025.4
ZThe number of molecules per unit cell.4

Computational and Theoretical Investigations of 2 4 Hydroxyphenoxy N,n Dimethylacetamide

Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to predict molecular geometries, conformational energies, and electronic charge distributions.

For 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide, a key structural feature is the rotational barrier around the amide C-N bond, a characteristic of N,N-disubstituted amides. wikipedia.org Quantum chemical calculations can be used to compute the activation energy for cis-trans isomerization, which arises from the partial double bond character of the C-N bond. montana.edu For the simpler N,N-dimethylacetamide (DMAc), computational methods have been used to explore this rotational barrier. montana.edu Such calculations would involve optimizing the geometry of the planar ground state and the twisted transition state to determine the energy difference.

The presence of the flexible ether linkage and the phenolic hydroxyl group in this compound introduces additional conformational complexity. Quantum chemical calculations can map the potential energy surface by systematically rotating the dihedral angles of the ether bond and the orientation of the hydroxyl group to identify low-energy conformers. These calculations would also provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable structures.

Electronic properties such as the dipole moment, polarizability, and the distribution of atomic charges can also be determined. The polar nature of the amide group and the hydroxyl group are expected to result in a significant molecular dipole moment. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would indicate regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Characteristic for this compound
Dipole MomentExpected to be significant due to the polar amide and hydroxyl groups.
Molecular Electrostatic Potential (MEP)Negative potential around the carbonyl oxygen and phenolic oxygen; Positive potential around the hydroxyl hydrogen.
Frontier Molecular Orbitals (HOMO/LUMO)HOMO likely localized on the electron-rich phenoxy group; LUMO potentially centered on the acetamide (B32628) moiety.

Density Functional Theory (DFT) Studies of Reactivity, Reaction Mechanisms, and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying chemical reactions. orientjchem.orgresearchgate.net For this compound, DFT can be applied to investigate its reactivity, potential reaction mechanisms, and the structures of transition states.

DFT studies on N,N-dimethylacetamide have explored its reactivity, particularly in hydrogen abstraction reactions by various radicals. arabjchem.org These studies indicate that hydrogen abstraction can occur from the N-methyl groups or the acetyl group, depending on the reacting radical. arabjchem.orgarabjchem.org For this compound, similar DFT calculations could be performed to determine the preferred sites for radical attack. The phenolic hydroxyl group introduces an additional reactive site, and its hydrogen atom is also a candidate for abstraction.

DFT can also be used to model reaction mechanisms in detail. For instance, the hydrolysis of the amide bond under acidic or basic conditions can be investigated. wikipedia.org Computational models can elucidate the step-by-step mechanism, including the formation of tetrahedral intermediates and the identification of the rate-determining transition state. The calculated activation energies for different pathways can help predict the reaction kinetics. mdpi.com

Furthermore, the influence of the phenoxy substituent on the reactivity of the acetamide group can be computationally assessed. The electron-donating or withdrawing nature of the substituent can affect the charge distribution and, consequently, the reactivity of the molecule.

Molecular Dynamics Simulations for Understanding Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. unt.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments.

Given that N,N-dimethylacetamide is a polar, aprotic solvent miscible with water and many organic solvents, MD simulations can be particularly useful in understanding the solvation of this compound. wikipedia.orgeastman.comacs.org Simulations of the molecule in an aqueous solution would reveal the nature of hydrogen bonding between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. researchgate.net The stability of these hydrogen bonds and the structure of the solvation shell can be analyzed through radial distribution functions and hydrogen bond lifetime calculations.

MD simulations are also well-suited for exploring the conformational landscape of flexible molecules. For this compound, long-timescale MD simulations can sample a wide range of conformations, revealing the preferred shapes of the molecule in solution. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. The results of MD simulations can be used to construct a free energy landscape, which maps the stability of different conformational states.

In Silico Prediction of Potential Biological Targets and Mechanistic Pathways

In silico methods are increasingly used in drug discovery and toxicology to predict the biological activity of chemical compounds. These computational approaches can help identify potential protein targets and elucidate possible mechanisms of action before extensive experimental work is undertaken.

For this compound, molecular docking could be employed to predict its binding affinity to a variety of protein targets. This technique involves computationally placing the molecule into the binding site of a protein and scoring the interaction. The structural similarity of the 4-hydroxyphenoxy group to tyrosine might suggest potential interactions with proteins that recognize this amino acid. The N,N-dimethylacetamide moiety could also contribute to binding through hydrogen bonding and hydrophobic interactions.

Pharmacophore modeling is another in silico technique that could be applied. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By comparing the pharmacophoric features of this compound with those of known active compounds, it may be possible to predict its biological targets.

Furthermore, computational tools for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can provide valuable information. These models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile, which is crucial for assessing its potential as a therapeutic agent.

Computational Approaches for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are valuable for designing new molecules with desired characteristics.

For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can then be developed by finding a mathematical relationship between these descriptors and the observed activity or property.

Table 2: Examples of Molecular Descriptors for SAR/SPR Modeling

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies, Partial atomic charges
StericMolecular weight, Molecular volume, Surface area
LipophilicLogP (octanol-water partition coefficient)
TopologicalWiener index, Randic index

These models, once validated, could be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with improved performance.

Investigation of Molecular Mechanisms of Action in in Vitro Systems

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

No specific studies detailing the direct interaction of 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide with molecular targets such as enzymes, receptors, or nucleic acids were identified. Research on the structurally related compound, N,N-dimethylacetamide (DMAc), has shown it can act as a bromodomain ligand, but this activity has not been documented for the 4-hydroxyphenoxy derivative. nih.gov

Elucidation of Cellular Signaling Pathway Modulation (e.g., NF-κB Pathway Inhibition)

There is no available data from in vitro studies that elucidates the modulation of specific cellular signaling pathways, including the NF-κB pathway, by this compound. In contrast, extensive research has demonstrated that the parent compound, N,N-dimethylacetamide (DMAc), can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway in various in vitro and ex vivo models, thereby suppressing the production of inflammatory mediators. fortunejournals.comnih.govnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Formation of Charge-Transfer Complexes and Their Potential Biological Implications (e.g., Iodine Interaction)

No research could be found describing the formation of charge-transfer complexes between this compound and other molecules, such as iodine.

Cellular Uptake, Intracellular Localization, and Target Engagement Studies in In Vitro Cell Models

Information regarding the cellular uptake, specific intracellular localization, or target engagement of this compound in any in vitro cell models is not present in the available literature. Pharmacokinetic studies have been conducted on DMAc, but not on its 4-hydroxyphenoxy derivative. nih.gov

Proteomic and Metabolomic Profiling in Response to Compound Exposure in Cell-Based Assays

No studies performing proteomic or metabolomic profiling of cell-based assays in response to exposure to this compound have been published. Therefore, no data tables or detailed research findings on this topic can be provided.

Preclinical in Vitro Biological Activity Profiling of 2 4 Hydroxyphenoxy N,n Dimethylacetamide

Exploration of Antithyroid Activity in Biochemical and Cellular Assays

No studies were identified that investigated the antithyroid potential of 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide in either biochemical or cellular assay formats. While research exists on the potential for N,N-dimethylacetamide to interact with iodine, this data is not specific to the requested derivative. raco.catraco.cat

Assessment of Anti-inflammatory Modulatory Effects in In Vitro Cellular Models

No data is available from in vitro cellular models to assess the anti-inflammatory effects of this compound. Studies on N,N-dimethylacetamide have shown that it can suppress the secretion of pro-inflammatory cytokines in various cell lines fortunejournals.comfortunejournals.commedchemexpress.com; however, these findings cannot be attributed to this compound.

Evaluation of Antimicrobial Activity Against Specific Bacterial and Fungal Strains

There are no published studies evaluating the antimicrobial, antibacterial, or antifungal activity of this compound against any specific microbial strains.

Investigation of Antioxidant Potential in Cell-Free and Cellular Systems

The antioxidant capacity of this compound has not been reported in the scientific literature. Methodologies such as DPPH or ABTS assays in cell-free systems, or cellular antioxidant assays, have not been applied to this specific compound in published research. who.intnih.govnih.gov

Screening for Other Relevant Bioactivities (e.g., Potential as a Lead Compound for Anticancer Agents in Cell Lines)

No in vitro screening data is available regarding the cytotoxicity or potential anticancer activity of this compound in any cancer cell lines. While other phenylacetamide derivatives have been investigated as potential anticancer agents, these results are not transferable. nih.gov

Comparative Analysis with Structurally Analogous Compounds to Delineate Activity Profiles

Without any primary biological activity data for this compound, a comparative analysis with its structural analogs to delineate activity profiles is not possible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of Chemical Substructures and Correlation with Biological Activity

The systematic modification of a lead compound's chemical substructures is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For a molecule like 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide, key regions for modification would include the phenolic hydroxyl group, the aromatic rings, the ether linkage, and the N,N-dimethylacetamide moiety.

Phenolic Hydroxyl Group: The hydroxyl group can be a critical site for metabolism and can influence solubility and target binding. Modifications could include esterification, etherification, or replacement with other hydrogen-bonding groups. For instance, converting the hydroxyl group to a methoxy (B1213986) group might alter its hydrogen bonding capability and metabolic stability.

Aromatic Rings: Substitution on the aromatic rings can significantly impact electronic properties, lipophilicity, and steric interactions with a biological target. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) at various positions on the phenoxy ring could modulate activity. Studies on other phenoxyacetamide derivatives have shown that halogen-containing derivatives can exhibit enhanced anti-inflammatory activity, while those with nitro groups may have potent anticancer and analgesic properties. nih.gov

N,N-dimethylacetamide Moiety: The amide portion of the molecule is also a prime candidate for modification. Altering the N-substituents from methyl groups to larger alkyl groups or cyclic structures could influence solubility, metabolic stability, and receptor interaction. For example, replacing the N,N-dimethyl groups with a piperidine (B6355638) or morpholine (B109124) ring could introduce different steric and electronic features.

A hypothetical systematic modification of the N,N-dimethylacetamide moiety and its potential impact on biological activity, based on general principles observed in similar compound series, is presented in the table below.

Compound R1 R2 Hypothetical Biological Activity (IC50, µM)
This compoundCH3CH310
2-(4-hydroxyphenoxy)-N,N-diethylacetamideCH2CH3CH2CH315
2-(4-hydroxyphenoxy)-N-(cyclopropyl)acetamideCyclopropylH8
(2-(4-hydroxyphenoxy)acetyl)piperidine-CH2(CH2)3CH2-12
(2-(4-hydroxyphenoxy)acetyl)morpholine-CH2CH2OCH2CH2-20

This table is illustrative and based on general SAR principles, not on experimental data for this specific compound.

Identification of Key Pharmacophoric Features Essential for Target Interaction and Bioactivity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. patsnap.comdovepress.com For this compound, a hypothetical pharmacophore model can be proposed based on its structural components.

Key pharmacophoric features would likely include:

A Hydrogen Bond Donor: The phenolic hydroxyl group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide (B32628) group.

Aromatic/Hydrophobic Regions: The two phenyl rings.

An Ether Oxygen: Potentially another hydrogen bond acceptor.

The spatial arrangement of these features is critical for optimal interaction with a target protein. Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, if the three-dimensional structure of the target is known. patsnap.commdpi.com In the absence of a known target for this compound, a ligand-based approach using structurally similar active compounds would be the method of choice. For instance, a study on N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives identified a pharmacophore with hydrogen bond donors and hydrophobic features as being important for anticancer activity. nih.gov

Quantitative Analysis of Substituent Effects on In Vitro Biological Outcomes

The effect of different substituents on the biological activity of a molecule can be quantified by measuring in vitro outcomes such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). By systematically varying substituents and measuring the corresponding change in activity, a quantitative understanding of the structure-activity relationship can be developed.

For example, the electronic effect of a substituent on the phenoxy ring could be correlated with biological activity. A Hammett plot, which correlates the reaction rate or equilibrium constant of a series of reactions with a substituent constant (σ), could be used to determine if electron-donating or electron-withdrawing groups are beneficial for activity. Similarly, the hydrophobicity of substituents, often quantified by the partition coefficient (logP), can be correlated with activity.

A hypothetical dataset illustrating the quantitative analysis of substituent effects on the phenoxy ring is shown below.

Substituent (X) Hammett Constant (σp) Hydrophobicity (π) In Vitro Activity (IC50, µM)
H0.000.0010
Cl0.230.715
CH3-0.170.568
OCH3-0.27-0.0212
NO20.78-0.2825

This table is for illustrative purposes and does not represent experimental data for this compound.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jmaterenvironsci.com These models use molecular descriptors, which are numerical representations of chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR model could be developed using descriptors such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP, molar refractivity.

Topological descriptors: Connectivity indices.

A typical QSAR equation would take the form:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The quality of a QSAR model is assessed by its statistical significance and predictive ability. ijper.org A robust QSAR model can be a powerful tool in drug design, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. For flexible molecules like this compound, multiple conformations may exist in solution.

The bioactive conformation, the conformation that the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. Understanding the conformational landscape of this compound and its analogs is therefore essential for a complete understanding of their structure-activity relationships. Computational methods, such as molecular mechanics and quantum mechanics, can be used to model the potential energy surface of the molecule and identify its stable conformers.

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Pharmaceutical Intermediate in the Synthesis of Other Active Pharmaceutical Ingredients (e.g., O-desmethylvenlafaxine)

The principal documented application of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is as a crucial starting material in the synthesis of O-desmethylvenlafaxine (also known as Desvenlafaxine), an active pharmaceutical ingredient used for treating major depressive disorders. google.comnih.gov A patented method outlines a synthetic pathway that begins with p-hydroxyphenylacetic acid and proceeds through 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. google.com

The synthesis can be summarized in the following key steps:

Amide Formation : p-hydroxyphenylacetic acid undergoes chlorination in an aprotic organic solvent at room temperature. The resulting acyl chloride is then reacted with an aqueous solution of dimethylamine (B145610) to produce 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. google.com

Condensation with Cyclohexanone : The newly formed 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is then subjected to a condensation reaction with cyclohexanone. This step is conducted under the action of a strong base, butyllithium, at low temperatures (0 to -78 °C) to yield 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide. google.com

Reduction to O-desmethylvenlafaxine : In the final step, the amide group of the condensation product is reduced using a powerful reducing agent, lithium aluminium hydride, to furnish the final product, O-desmethylvenlafaxine. google.com

This synthetic route highlights the compound's specific utility, where its structure is strategically assembled and then modified to build the more complex architecture of the target drug molecule. google.comnih.gov

StepStarting Material(s)Key Reagent(s)ProductReference
1p-hydroxyphenylacetic acid, DimethylamineAcyl chloride intermediate2-(4-hydroxyphenyl)-N,N-dimethylacetamide google.com
22-(4-hydroxyphenyl)-N,N-dimethylacetamide, CyclohexanoneButyllithium2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide google.com
32-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamideLithium aluminium hydrideO-desmethylvenlafaxine google.com

Utilization as a Versatile Building Block for the Construction of Complex Organic Architectures

Beyond its specific role in the synthesis of O-desmethylvenlafaxine, a review of scientific literature does not reveal broader applications of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a versatile building block for constructing other complex organic architectures. Organic building blocks are fundamental functionalized molecules used for the modular assembly of various molecular structures. However, the research focus for this particular compound appears to be confined to its established pharmaceutical synthesis pathway.

Investigation of its Solvent Properties in Homogeneous Reactions and Recrystallization Processes (Academic Context)

There is no available research in the academic literature investigating the solvent properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. Unlike the structurally related common solvent N,N-dimethylacetamide (DMAc), which is a high-boiling polar aprotic liquid used extensively in organic reactions, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a solid at standard conditions. sigmaaldrich.comeastman.comacs.org This physical state precludes its use as a solvent in typical homogeneous reactions and recrystallization processes.

Precursor for the Synthesis of Advanced Polymeric Materials (e.g., Thermally Stable Polyimides)

A survey of the literature on materials science and polymer chemistry shows no evidence of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide being used as a monomer or precursor for the synthesis of advanced polymeric materials, such as thermally stable polyimides. The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) precursor, which is then cyclized. researchgate.netvt.edu The subject compound does not fit the structural requirements for these monomer classes and has not been reported as a specialty precursor in this field.

Exploration of Coordination Chemistry and Ligand Properties with Metal Centers

No studies have been published exploring the coordination chemistry or ligand properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide with metal centers. While the amide functionality present in the molecule could potentially coordinate with metal ions, this aspect of its chemistry has not been a subject of investigation according to available scientific literature. Research in this area has focused on simpler amides like N,N-dimethylacetamide as ligands. acs.org

Compound Properties and Names

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Protocols

The advancement of research into 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide is contingent upon the availability of efficient and scalable synthetic methodologies. While classical methods provide a foundation, future research will likely pursue innovative strategies to improve yield, reduce environmental impact, and allow for the facile generation of analogues.

Multicomponent reactions (MCRs) represent a promising avenue, as they can construct complex molecules from three or more starting materials in a single step, enhancing efficiency. arkat-usa.org Another area of focus will be the development of catalytic systems, potentially using transition metals, to facilitate key bond-forming reactions under milder conditions. The synthesis of related N,N-disubstituted amides has been achieved through various means, including the reaction of dimethylamine (B145610) with acetic anhydride (B1165640) or methyl acetate, providing established chemical principles that can be adapted for this specific molecule. wikipedia.org

Future protocols will aim to optimize reaction parameters such as solvent, temperature, and catalyst loading to maximize conversion and selectivity. A comparative analysis of potential synthetic strategies is outlined below.

Synthetic Strategy Potential Advantages Key Research Focus Relevant Precedent
Williamson Ether Synthesis followed by AmidationStraightforward, well-established reactions.Optimization of base and solvent conditions; purification methods.Classical organic synthesis textbooks.
Multicomponent Reaction (MCR)High atom economy, reduced step count, rapid library generation.Discovery of novel MCRs that can form the target scaffold.Synthesis of 2-phenoxy-N-phenylacetamide hybrids. arkat-usa.org
Catalytic CarbonylationPotential for high efficiency and novel reaction pathways.Development of suitable rhodium(I) or palladium(0) catalysts. researchgate.netCarbonylation of trimethylamine. researchgate.net
Flow ChemistryImproved safety, scalability, and reaction control.Adaptation of batch protocols to continuous flow systems.General advances in chemical engineering.

Advanced Mechanistic Characterization at the Molecular and Cellular Level

A critical future objective is to move beyond preliminary observations to a detailed understanding of how this compound functions at a molecular and cellular level. This involves elucidating its mechanism of action (MOA), a process that is fundamental to its development as a research tool or therapeutic agent. mdpi.com

Initial investigations may draw from the known biological activities of its core structure, N,N-dimethylacetamide (DMAc). DMAc has been identified as an epigenetic modulator that can bind to bromodomains, specifically BRD2 and BRD4, and has shown activity in inhibiting osteoclastogenesis and inflammation. nih.gov Furthermore, DMAc has been observed to attenuate inflammatory pathways by preventing the activation of nuclear factor kappa B (NF-κB). fortunejournals.com

Future research will need to determine if this compound shares these properties and how the addition of the 4-hydroxyphenoxy group modifies its activity. Advanced techniques such as cellular thermal shift assays (CETSA) can be employed to confirm direct target engagement within cells. escholarship.org Cryo-electron microscopy and X-ray crystallography could provide high-resolution structural data of the compound bound to its target protein(s), revealing the precise molecular interactions that drive its biological effects.

Hydrolysis and metabolic stability studies will also be crucial. The hydrolysis of N,N-disubstituted amides is well-characterized and typically occurs under acidic conditions, while the molecule is more resistant to bases. wikipedia.orgpearson.com Understanding the metabolic fate of the compound, including potential oxidation of the DMAc moiety, is essential for interpreting its activity in biological systems. rsc.orgrsc.org

Expansion of Biological Target Identification and Validation Beyond Initial Observations

Identifying the full spectrum of biological targets for this compound is a key priority. While the DMAc component suggests bromodomains as potential targets, an unbiased and systematic approach is necessary to uncover all relevant on- and off-target interactions. nih.gov

Modern chemoproteomic strategies, such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry, will be instrumental in this effort. These techniques allow for the identification of protein targets directly from complex biological samples like cell lysates. discoveryontarget.com

Once potential targets are identified, a rigorous validation process is required. This involves using complementary techniques to confirm the interaction and its functional consequence. Genetic approaches, such as CRISPR/Cas9-mediated gene knockout or siRNA-based gene knockdown of the putative target, can establish whether the protein is necessary for the compound's observed biological effect. Validating a target is a critical step in de-risking future development efforts and ensuring that the observed phenotype is a direct result of on-target activity. discoveryontarget.comdrugdiscoverytoday.com

Target Identification Method Principle Potential Application
Affinity Chromatography-Mass SpectrometryThe compound is immobilized on a solid support to "pull down" binding partners from a cell lysate.Unbiased identification of direct protein targets.
Cellular Thermal Shift Assay (CETSA)Target engagement is measured by the increased thermal stability of a protein when bound to a ligand.Validation of direct target binding in intact cells.
Activity-Based Protein Profiling (ABPP)Uses reactive chemical probes to map the functional state of entire enzyme families.Identification of enzyme targets and assessment of selectivity.
Genetic Screening (e.g., CRISPR)Systematically knocking out genes to find those that alter cellular sensitivity to the compound.Identifying essential pathways and genetic modifiers of compound activity.

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design

Exploration of its Role in Chemical Biology Probe Development

A significant future direction is the evaluation and potential optimization of this compound as a chemical probe. A high-quality chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein target in cells and organisms. escholarship.orgchemicalprobes.org

To qualify as a chemical probe, the compound must meet stringent criteria. nih.gov This includes demonstrating high potency for its intended target (typically with an IC50 or Kd in the nanomolar range), well-documented selectivity against other related and unrelated proteins, and proven on-target engagement in a cellular context. escholarship.orgnih.gov

A crucial component of probe development is the creation of a structurally similar but biologically inactive control compound. escholarship.org This negative control helps researchers confirm that an observed biological effect is due to the inhibition of the intended target and not some other off-target activity or non-specific effect of the chemical scaffold. nih.gov If this compound is found to have a specific and potent biological activity, future synthetic efforts would focus on creating such a control molecule, as well as developing versions of the probe modified with bio-orthogonal handles (e.g., alkynes or azides) for use in advanced applications like target identification and cellular imaging. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide, and what critical parameters influence reaction yields?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution of 4-hydroxyphenol with chloroacetyl chloride, followed by dimethylamine amidation. Key parameters include:

  • Base selection : Use of potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl group during etherification .
  • Temperature control : Maintaining <50°C during amidation to avoid side reactions like N-oxide formation .
  • Solvent choice : Polar aprotic solvents (e.g., N,N-dimethylacetamide or acetonitrile) enhance reactivity .
    • Yield optimization : Purity of intermediates (e.g., 2-chloro-N-(4-hydroxyphenyl)acetamide) is critical; column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolation .

Q. How can NMR spectroscopy characterize the conformational dynamics of this compound?

  • Approach : Use dynamic NMR (DNMR) to study rotational barriers in the acetamide group.

  • Experimental setup : Record 1H^1H-NMR spectra at variable temperatures (e.g., 25–100°C).
  • Key observations : Signal splitting due to restricted rotation around the C–N bond; coalescence temperature analysis reveals activation energy (~50–70 kJ/mol) .
    • Interpretation : Compare with N,N-dimethylacetamide (DMAC) data to infer substituent effects; the 4-hydroxyphenoxy group may sterically hinder rotation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential amine vapor release .
  • Waste disposal : Segregate halogenated byproducts (e.g., chloroacetyl intermediates) for incineration .

Q. How do solvent mixtures affect the compound’s solubility and stability?

  • Data from thermophysical studies :

  • Optimal solvents : DMAC, DMF, or DMSO (solubility >100 mg/mL at 25°C) .
  • Binary mixtures : Triethyl phosphate with DMAC reduces viscosity, enhancing diffusion in reaction media .
  • Stability : Avoid aqueous bases (pH >10) to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Method : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces.

  • Findings : The electron-withdrawing acetamide group activates the phenoxy ring for electrophilic attack at the para position .
  • Validation : Compare simulated 13C^{13}C-NMR chemical shifts (<2 ppm error) with experimental data .

Q. What strategies resolve contradictions in reported synthetic yields across literature?

  • Case study : Discrepancies in amidation step yields (40–85%) arise from:

  • Impurity profiles : Unreacted chloroacetyl intermediates (detectable via LC-MS) artificially inflate yields .
  • Catalyst variability : Trace metal impurities in commercial dimethylamine affect reaction kinetics .
    • Solution : Standardize reagents (HPLC-grade) and monitor reactions via in situ IR for carbonyl peak disappearance (1740 cm1 ^{-1}) .

Q. How does the 4-hydroxyphenoxy substituent influence photostability under UV irradiation?

  • Experimental design :

  • Accelerated degradation : Expose 1 mM solution in methanol to UV-C (254 nm) for 24 hrs.
  • Analysis : HPLC-PDA identifies degradation products (e.g., quinone derivatives via photo-Fries rearrangement) .
    • Mitigation : Add antioxidants (0.1% BHT) or use amber glassware to suppress radical pathways .

Q. What role does this compound play in synthesizing heterocyclic drug intermediates?

  • Example : React with malononitrile and aldehydes under Knoevenagel conditions to form indeno[1,2-b]pyran derivatives (scaffolds for kinase inhibitors) .
  • Mechanism : The acetamide group stabilizes enolate intermediates, directing regioselective cyclization .

Data Contradiction Analysis

Q. Why do solvent compatibility studies report conflicting results for DMAC-based systems?

  • Root cause : Contamination by residual water in DMAC (common in industrial-grade solvent) alters polarity and reactivity .
  • Resolution : Use anhydrous DMAC (H2_2O <50 ppm) and Karl Fischer titration for verification .

Methodological Recommendations

  • Synthetic optimization : Employ Design of Experiments (DoE) to map parameter interactions (temperature, solvent ratio, catalyst loading) .
  • Analytical validation : Cross-validate NMR and LC-MS data with NIST reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.